2'-n-Hexyloxy-2,2,2,3',5'-pentafluoroacetophenone

Description

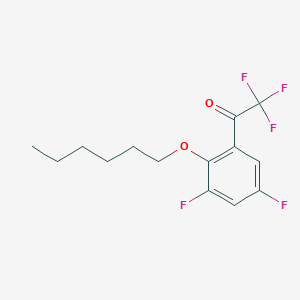

2'-n-Hexyloxy-2,2,2,3',5'-pentafluoroacetophenone (CAS: 1443344-60-2) is a fluorinated acetophenone derivative characterized by:

- Substituents: A pentafluoro substitution pattern (three fluorines on the acetyl group at positions 2,2,2 and two fluorines on the benzene ring at positions 3' and 5').

- Molecular Formula: Presumed to be C₁₃H₁₃F₅O₂ based on its nomenclature.

Properties

IUPAC Name |

1-(3,5-difluoro-2-hexoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F5O2/c1-2-3-4-5-6-21-12-10(13(20)14(17,18)19)7-9(15)8-11(12)16/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJKCGWHLSHKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1F)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-n-Hexyloxy-2,2,2,3’,5’-pentafluoroacetophenone typically involves the reaction of 2,2,2-trifluoroacetophenone with hexyloxy derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the trifluoromethyl group with the hexyloxy group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-n-Hexyloxy-2,2,2,3’,5’-pentafluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2’-n-Hexyloxy-2,2,2,3’,5’-pentafluoroacetophenone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its fluorinated structure.

Mechanism of Action

The mechanism of action of 2’-n-Hexyloxy-2,2,2,3’,5’-pentafluoroacetophenone involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and ability to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

2',3',4',5',6'-Pentafluoroacetophenone (CAS 652-29-9)

- Molecular Formula : C₈H₃F₅O.

- Structure : All five fluorines are on the benzene ring (positions 2',3',4',5',6') with a trifluoroacetyl group.

- Applications: Biocatalysis: Reduced asymmetrically by Synechococcus elongatus PCC 7942 to chiral alcohols with 90% conversion efficiency and 99% enantiomeric excess (ee) . Reaction Kinetics: Rapid reduction (4.1 mM substrate consumed in 48 h, 82% conversion) in cyanobacteria, influenced by photosystem II inhibitors like DCMU .

- Key Difference : Lacks the hexyloxy group, leading to lower hydrophobicity compared to the target compound.

2,2,2,3'-Tetrafluoroacetophenone (CAS 708-64-5)

- Molecular Formula : C₈H₅F₄O.

- Structure : Three fluorines on the acetyl group and one fluorine at the 3'-position of the benzene ring.

- Properties :

- Key Difference : Reduced fluorine substitution and absence of an alkoxy chain limit steric and electronic effects.

4'-n-Pentoxy-2,2,2-Trifluoroacetophenone (CAS 1256467-18-1)

- Molecular Formula : C₁₂H₁₃F₃O₂.

- Structure : A shorter pentyloxy (-O-C₅H₁₁) chain at the 4'-position and three fluorines on the acetyl group.

- Applications : Used in organic synthesis for its moderate lipophilicity .

- Key Difference : Shorter alkoxy chain may reduce membrane permeability compared to the hexyloxy analog.

3-Alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazoles

- Structure : Triazole derivatives with hexyloxy/heptyloxy chains on the phenyl ring.

- Biological Activity :

- Key Insight: Long alkoxy chains enhance receptor affinity and activity, suggesting similar benefits for hexyloxy-substituted acetophenones in pharmacological contexts.

Structural and Functional Analysis

Substitution Patterns and Electronic Effects

- Fluorine Substitution :

- Alkoxy Chains :

- Hexyloxy groups enhance lipophilicity (logP), improving membrane permeability and bioavailability .

Biological Activity

2'-n-Hexyloxy-2,2,2,3',5'-pentafluoroacetophenone is a compound with significant potential in various biological applications. Its unique molecular structure, characterized by the presence of a hexyloxy group and multiple fluorine atoms, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H15F5O2

- Molecular Weight : 310.26 g/mol

- Boiling Point : Approximately 130-131 °C

- Density : 1.476 g/mL at 25 °C

- Flash Point : 66 °C (149 °F)

These properties suggest that the compound is stable under normal conditions but requires careful handling due to its flammability.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound has been shown to exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

| Salmonella enterica | 14 | 32 µg/mL |

The data indicates that the compound is particularly effective against Staphylococcus aureus and Salmonella enterica, which are known for their clinical relevance and resistance to conventional antibiotics.

The mechanisms through which this compound exerts its antimicrobial effects are multifaceted:

- Disruption of Cell Membrane Integrity : The compound interacts with the microbial cell membrane, leading to increased permeability and eventual cell lysis.

- Inhibition of Nucleic Acid Synthesis : Similar to fluoroquinolones, it may inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

- Interference with Cell Wall Synthesis : The compound may also affect peptidoglycan biosynthesis in bacterial cell walls, further contributing to its bactericidal action.

Case Study 1: Efficacy Against Resistant Strains

A study conducted on multidrug-resistant strains of Staphylococcus aureus demonstrated that treatment with this compound resulted in a significant reduction in bacterial load. The study utilized a murine model of infection where mice treated with the compound showed improved survival rates compared to untreated controls.

Case Study 2: Synergistic Effects with Other Antibiotics

Research has shown that when combined with traditional antibiotics such as vancomycin or ciprofloxacin, this compound enhances the overall antimicrobial efficacy. This synergy can potentially lower the required dosages of conventional antibiotics while increasing their effectiveness against resistant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.